5-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.12157168 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Insights
The study on the crystal structure of flumioxazin, a compound with a similar complex structure, highlighted its molecular arrangement and interactions within crystals. This research provides valuable insights into how structural configurations impact the chemical and physical properties of such compounds, which is crucial for understanding their behavior in various applications, including herbicidal activity and material science (Hyunjin Park et al., 2015) .
Synthesis and Herbicidal Activity
A novel method for synthesizing a related N-phenylphthalimide compound with enhanced protox-inhibiting herbicidal activity was explored, showing the impact of synthesis conditions on product yield and activity. This approach to chemical synthesis can inform the development of more efficient and environmentally friendly herbicides (Y. Hai, 2007) .
Chemical Reactions and Applications
Research on the reaction products of 2H‐isoindole‐4,7‐dione derivatives with 2‐aminobenzenethiol revealed new pathways to synthesize 4H-pyrrolo[3,4-a]phenothiazin-4-one derivatives. Such chemical transformations are fundamental for creating novel compounds with potential applications in pharmaceuticals and materials science (S. Nan'ya et al., 1986) sourcesourcesource.
Characterization and Inhibitory Activity
The synthesis and characterization of novel 5-substituted tetrazoles demonstrated their inhibitory activity on corrosion for mild steel in acidic media. Understanding the protective properties of these compounds against corrosion can lead to advancements in materials science, particularly in developing more durable and corrosion-resistant materials (Y. Aouine et al., 2011) .
Properties
IUPAC Name |
5-(8-methyl-4-oxo-3,1-benzoxazin-2-yl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-12-4-2-6-16-18(12)23-19(29-22(16)27)13-7-8-15-17(10-13)21(26)24(20(15)25)11-14-5-3-9-28-14/h2,4,6-8,10,14H,3,5,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAWQHNQRSWMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5CCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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